![molecular formula C29H30N4O4S B2401742 N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide CAS No. 689771-26-4](/img/structure/B2401742.png)
N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone structure.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the quinazolinone core.
Attachment of the Benzyl and Methoxyphenyl Groups: These groups can be introduced through a series of alkylation reactions, using benzyl chloride and 4-methoxybenzyl chloride, respectively.
Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the intermediate compound with thioglycolic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride or 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions used but can include oxidized or reduced forms of the compound, as well as various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive quinazolinone core.
Wirkmechanismus
The mechanism of action of N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-2-(4-methoxyphenyl)-N-methylacetamide: Similar structure but lacks the quinazolinone core and morpholine ring.
N-Benzyl-N-(4-methoxyphenyl)amine: Similar structure but lacks the quinazolinone core and sulfanylacetamide linkage.
Uniqueness
N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is unique due to its combination of a bioactive quinazolinone core, a solubility-enhancing morpholine ring, and a versatile sulfanylacetamide linkage. This combination of features makes it a promising candidate for various scientific and industrial applications.
Biologische Aktivität
N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Structural Characteristics
The compound features a quinazolinone core , which is known for various biological activities, particularly in medicinal chemistry. The structure includes:
- A benzyl group .
- A methoxyphenyl moiety .
- A morpholine ring .
- A sulfanyl group that enhances its reactivity.
This unique combination of structural features contributes to its potential pharmacological properties and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps. Notably, microwave-assisted synthesis has been highlighted as a method that enhances yields and reduces reaction times significantly .
Anticancer Properties
N-benzyl derivatives have shown promising anticancer activities. For instance, compounds with structural similarities have been tested against various cancer cell lines. The quinazolinone derivatives often exhibit significant antitumor activity due to their ability to interact with specific molecular targets involved in cancer progression .
Antimicrobial Activity
The presence of the methoxyphenyl group in N-benzyl compounds has been linked to antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that N-benzyl derivatives may also possess similar antimicrobial capabilities .
Central Nervous System Activity
Compounds containing morpholine rings are known to affect the central nervous system (CNS). This indicates that N-benzyl derivatives could potentially be explored for neuropharmacological applications .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-thioxoquinazolinone derivatives | Contains thioxo group | Antitumor activity |
4-methoxyphenyl derivatives | Similar methoxy substitution | Antimicrobial properties |
Morpholine-containing compounds | Morpholine ring present | CNS activity |
These findings suggest that the specific combination of a morpholine ring and a quinazolinone core in N-benzyl derivatives enhances their therapeutic potential compared to other similar compounds lacking these features .
Molecular Docking Studies
Molecular docking studies have indicated that N-benzyl derivatives can interact effectively with various biological targets. For example, docking interactions with EGFR tyrosine kinase have been observed, which is crucial for cancer cell proliferation and growth . Such studies are essential for understanding the mechanisms through which these compounds exert their biological effects.
Eigenschaften
IUPAC Name |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-36-24-10-7-22(8-11-24)19-33-28(35)25-17-23(32-13-15-37-16-14-32)9-12-26(25)31-29(33)38-20-27(34)30-18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-20H2,1H3,(H,30,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJESUPIGJDRCCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.